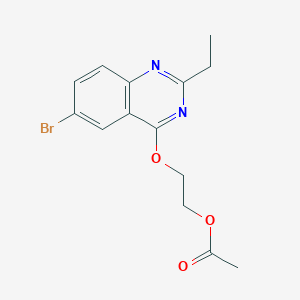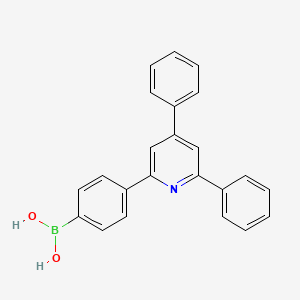
(4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of a pyridine ring substituted with phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: (4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include phenols, quinones, alcohols, amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s boronic acid group can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to inhibition . Additionally, its aromatic structure allows it to interact with various receptors and proteins through π-π stacking and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
(4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid: shares similarities with other boronic acid derivatives such as phenylboronic acid and pyridineboronic acid.
Phenylboronic acid: Known for its use in Suzuki-Miyaura cross-coupling reactions and as a glucose sensor.
Pyridineboronic acid: Utilized in organic synthesis and as a ligand in coordination chemistry
Uniqueness: The uniqueness of this compound lies in its combination of a pyridine ring with phenyl groups, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of complex organic molecules and advanced materials .
Eigenschaften
Molekularformel |
C23H18BNO2 |
|---|---|
Molekulargewicht |
351.2 g/mol |
IUPAC-Name |
[4-(4,6-diphenylpyridin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C23H18BNO2/c26-24(27)21-13-11-19(12-14-21)23-16-20(17-7-3-1-4-8-17)15-22(25-23)18-9-5-2-6-10-18/h1-16,26-27H |
InChI-Schlüssel |
TVWCDCQXSOTQMU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


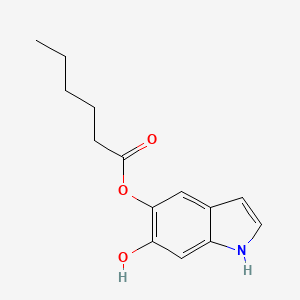
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)
![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)
![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)
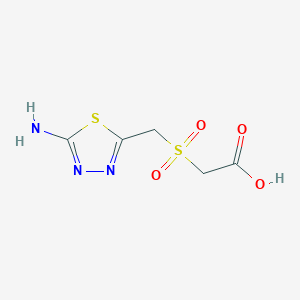
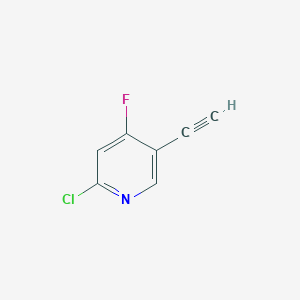


![(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B15218752.png)
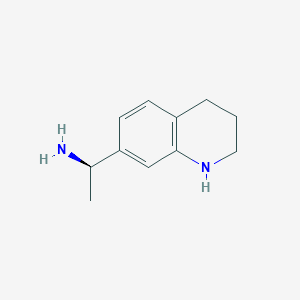
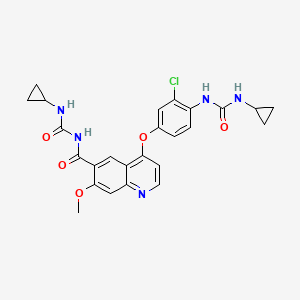
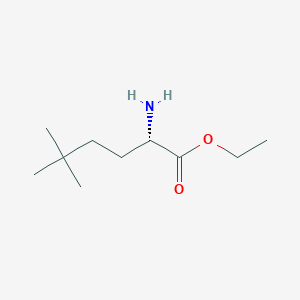
![[1-(2-Hydroxyethyl)hydrazinyl]acetic acid](/img/structure/B15218759.png)
